molecular formula C7H11NO B075225 Cyclopropyl ketone, oxime CAS No. 1453-52-7

Cyclopropyl ketone, oxime

Cat. No.: B075225
CAS No.: 1453-52-7
M. Wt: 125.17 g/mol
InChI Key: AEVSLBGUEKOQEE-UHFFFAOYSA-N
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Description

Cyclopropyl ketone oxime is an organic compound with the molecular formula C6H12NO that is produced by the reaction of cyclopropyl ketone with hydroxylamine. It is a colorless liquid with a sweet, musty odor and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Beta-Adrenergic Blocking Properties : R-(+) and S-(-) isomers of O-[3-tert-butylamino)-2-hydroxypropyl] cyclopropyl methyl ketone oxime (falintolol) have potent beta-adrenergic blocking properties. The syn and anti isomers of falintolol were synthesized from cyclopropyl methyl ketoxime and exhibited distinct structure-activity relationships (Bouzoubaa et al., 1985).

  • Insecticide Intermediate : Cyclopropyl phenyl ketone serves as an intermediate in the synthesis of flucycloxuron, an insecticide. It is obtained in a "one-pot" reaction with a yield of 70.6%, showcasing its potential in industrial applications (Gao Xue-yan, 2011).

  • Photo-Beckmann Rearrangement : Photolysis of βγ-cyclopropyl ketone oxime results in specific transformations without cleavage of the cyclopropane ring. This process offers insights into the mechanism of the photo-Beckmann rearrangement of cyclic ketone oximes (Suginome & Shea, 1981).

  • Catalyzed Cycloaddition : Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran. This intermediate is key in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).

  • Ammoximation Process : Cyclohexanone oxime, synthesized through the ammoximation of cyclohexanone with ammonia and hydrogen peroxide, demonstrates the utility of cyclopropyl ketone oximes in industrial chemical processes (Mantegazza et al., 1996).

  • Mass Spectrometry Analysis : The mass spectrometry of aliphatic aldoxime and ketoxime spectra, including cyclopropyl ketone oximes, reveals important information about the McLafferty rearrangement and other fragmentation processes (Goldsmith et al., 1966).

  • Chemoselective Oxime Reactions : Cyclopropyl ketone oximes are used in chemoselective modification of peptides and proteins, offering insights into oxime bond formation and the stability of these linkages (Agten et al., 2013).

Mechanism of Action

Target of Action

Cyclopropyl ketone, oxime, like other oxime derivatives, primarily targets the N–O bond in biochemical reactions . The N–O bond cleavage leads to the formation of nitrogen-centered radicals, which trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . These radicals play a crucial role in various organic synthesis processes .

Mode of Action

The compound interacts with its targets through a series of radical-type reactions . The N–O bond cleavage of oxime esters leads to the formation of nitrogen-centered radicals . These radicals then trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . This mode of action has been used in organic synthesis in recent years .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cleavage of the N–O bond and the C–C bond . These cleavages lead to the formation of nitrogen-centered and carbon-centered radicals, respectively . The radicals then participate in various radical-type reactions, contributing to different reaction types .

Result of Action

The result of the action of this compound is the production of nitrogen-centered and carbon-centered radicals . These radicals can then participate in various radical-type reactions, contributing to the synthesis of different compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light can trigger a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones . This reaction involves the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion . The reaction environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.

Safety and Hazards

Cyclopropyl ketone, oxime can cause skin, eye, and respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are highlighted in the paper .

Properties

IUPAC Name

N-(dicyclopropylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSLBGUEKOQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162973
Record name Cyclopropyl ketone, oxime
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1453-52-7
Record name Methanone, dicyclopropyl-, oxime
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Record name Dicyclopropylmethanone oxime
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Record name Methanone, oxime
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Record name Methanone, oxime
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Record name DICYCLOPROPYLMETHANONE OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when you shine light on a cyclopropyl ketone oxime in a solution of methanol?

A1: The photochemical behavior of cyclopropyl ketone oximes closely mirrors that of regular cyclic ketone oximes. [, ] For instance, when researchers irradiated 3α,5-cyclo-5α-cholestan-7-one oxime with UV light in methanol, they observed the formation of three major products: 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one, 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one, and 3α,5-cyclo-7,8-seco-5α-cholestan-7-amide. [] Interestingly, no products resulting from the cleavage of the cyclopropane ring were detected. This suggests that the photo-Beckmann rearrangement, the primary reaction pathway, doesn't involve radical intermediates that could fragment the cyclopropyl group.

Q2: Does the presence of a cyclopropyl group affect the outcome of the photo-Beckmann rearrangement?

A2: Yes, the presence of a cyclopropyl group, particularly in a conjugated system, can significantly impact the yield of the desired lactam products in the photo-Beckmann rearrangement. [] Studies using 3α,5-cyclo-5α-cholestan-6-one oxime, a conjugated cyclopropyl ketone oxime, showed significantly reduced yields of the expected lactams compared to similar reactions with non-conjugated cyclopropyl ketone oximes or simple cyclic ketone oximes. [] This suggests that the unique electronic properties of the conjugated cyclopropyl group may interfere with the rearrangement process.

Q3: Beyond the photo-Beckmann rearrangement, what other synthetic transformations can cyclopropyl ketone oximes undergo?

A3: Cyclopropyl ketone oximes are versatile building blocks in organic synthesis. Researchers have demonstrated their utility in synthesizing valuable heterocyclic compounds. For example, specific reaction conditions can transform cyclopropyl ketone oximes into 4,5-dihydroisoxazoles [] or 5,6-dihydro-4H-1,2-oxazines. [] These heterocycles are important structural motifs found in various bioactive molecules and pharmaceuticals, highlighting the potential of cyclopropyl ketone oximes in medicinal chemistry.

Q4: Are there any specific applications of cyclopropyl ketone oximes or their derivatives?

A4: While the provided research focuses on the fundamental reactivity and synthetic potential of cyclopropyl ketone oximes, one specific application is highlighted. A new synthetic route for 4-Chlorophenyl cyclopropyl ketone oxime O-(3-phenoxybenzyl)ether has been developed. [] Although the specific application of this particular derivative is not detailed, its synthesis suggests a potential interest in its biological or material properties.

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